molecular formula C11H6ClF3N2O2 B10821511 inhibitor CB3

inhibitor CB3

Cat. No.: B10821511
M. Wt: 290.62 g/mol
InChI Key: COZVUVXNGYGPKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Inhibitor CB3 is a synthetic organic compound known for its role as an inhibitor of the neutral amino acid transporter B0AT1 (SLC6A19). This transporter is crucial for the absorption of neutral amino acids in the intestine and kidney. This compound has shown potential in treating metabolic diseases such as non-alcoholic steatohepatitis and phenylketonuria by modulating amino acid transport .

Preparation Methods

The synthesis of inhibitor CB3 involves several steps, starting with the preparation of the core structure, which is a substituted oxazole. The synthetic route typically includes:

Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale manufacturing.

Chemical Reactions Analysis

Inhibitor CB3 undergoes several types of chemical reactions, including:

Common reagents used in these reactions include thionyl chloride, lithium aluminum hydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Inhibitor CB3 has a wide range of scientific research applications, including:

Mechanism of Action

Inhibitor CB3 exerts its effects by binding to the neutral amino acid transporter B0AT1 (SLC6A19), thereby inhibiting its function. This inhibition prevents the transport of neutral amino acids across the cell membrane, leading to a decrease in their intracellular concentrations. The molecular targets involved include the substrate binding site of B0AT1, where this compound likely binds in the vicinity, blocking the transporter’s activity .

Comparison with Similar Compounds

Inhibitor CB3 is unique compared to other similar compounds due to its high affinity and selectivity for the B0AT1 transporter. Similar compounds include:

This compound stands out due to its specific binding characteristics and potential therapeutic applications in metabolic diseases.

Properties

Molecular Formula

C11H6ClF3N2O2

Molecular Weight

290.62 g/mol

IUPAC Name

N-[4-chloro-2-(trifluoromethyl)phenyl]-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C11H6ClF3N2O2/c12-6-1-2-8(7(5-6)11(13,14)15)16-10(18)9-3-4-19-17-9/h1-5H,(H,16,18)

InChI Key

COZVUVXNGYGPKO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)C(F)(F)F)NC(=O)C2=NOC=C2

Origin of Product

United States

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